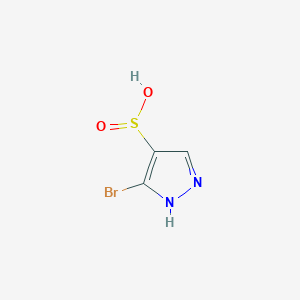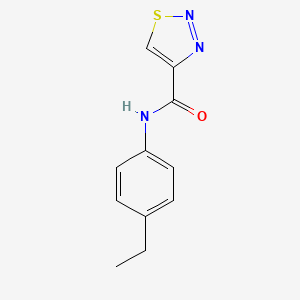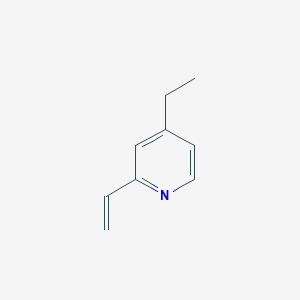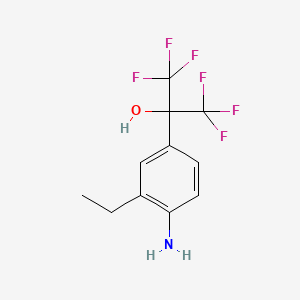
2,6-Difluoro-4-iodobenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-Difluoro-4-iodobenzamide is an organic compound with the molecular formula C7H4F2INO It is a derivative of benzamide, where the benzene ring is substituted with two fluorine atoms at the 2 and 6 positions and an iodine atom at the 4 position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Difluoro-4-iodobenzamide typically involves the iodination of 2,6-difluorobenzamide. One common method is the Sandmeyer reaction, where 2,6-difluorobenzamide is first diazotized using sodium nitrite and hydrochloric acid, followed by treatment with potassium iodide to introduce the iodine atom at the 4 position.
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions, leading to higher yields and purity of the final product.
化学反应分析
Types of Reactions
2,6-Difluoro-4-iodobenzamide can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the iodine atom.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium cyanide, and other nucleophiles.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used.
Coupling Reactions: Palladium catalysts and boronic acids are typically employed in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while coupling reactions can produce biaryl compounds.
科学研究应用
2,6-Difluoro-4-iodobenzamide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.
Medicine: Its derivatives are being explored for their potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry: It is used in the development of advanced materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 2,6-Difluoro-4-iodobenzamide involves its interaction with specific molecular targets. For instance, as an inhibitor of the bacterial cell division protein FtsZ, it disrupts the formation of the Z-ring, which is essential for bacterial cytokinesis . This inhibition leads to the failure of cell division and ultimately bacterial cell death.
相似化合物的比较
Similar Compounds
- 2,6-Difluoro-4-methoxybenzamide
- 2,6-Difluoro-4-chlorobenzamide
- 2,6-Difluoro-4-bromobenzamide
Uniqueness
2,6-Difluoro-4-iodobenzamide is unique due to the presence of the iodine atom, which imparts distinct reactivity compared to its chloro, bromo, and methoxy analogs. The iodine atom’s larger size and higher polarizability make it more reactive in substitution and coupling reactions, providing access to a wider range of chemical transformations.
属性
分子式 |
C7H4F2INO |
|---|---|
分子量 |
283.01 g/mol |
IUPAC 名称 |
2,6-difluoro-4-iodobenzamide |
InChI |
InChI=1S/C7H4F2INO/c8-4-1-3(10)2-5(9)6(4)7(11)12/h1-2H,(H2,11,12) |
InChI 键 |
WTAUUIMXOJCTHR-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C=C(C(=C1F)C(=O)N)F)I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


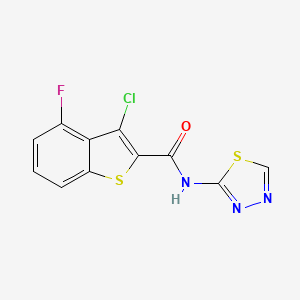
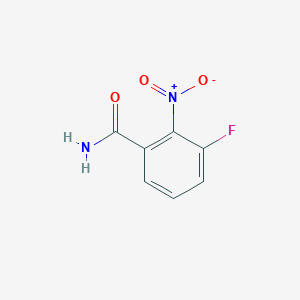
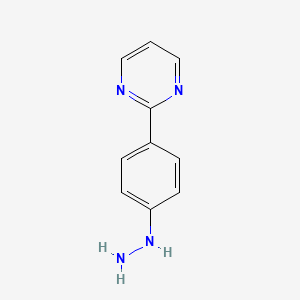

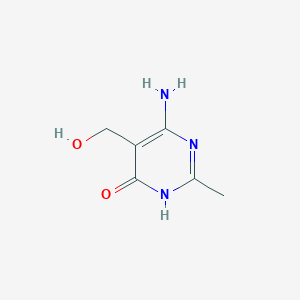
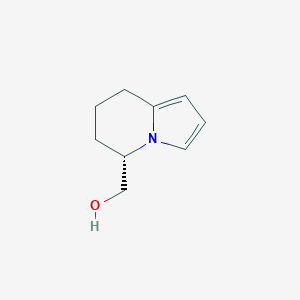
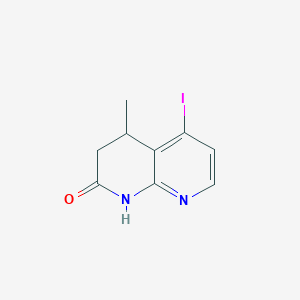

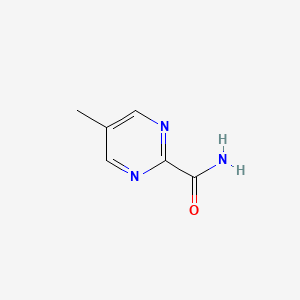
![2-Methyloctahydro-1H-pyrido[1,2-a]pyrazine](/img/structure/B13116375.png)
